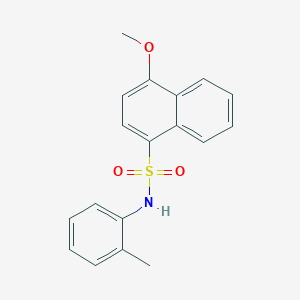![molecular formula C12H13N3O2 B7546726 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs. The compound has been found to have potential as a drug candidate for the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is not fully understood. However, studies have shown that the compound inhibits the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline have been studied in vitro and in vivo. The compound has been found to have low toxicity in vitro, and it does not affect the proliferation of normal cells. However, in vivo studies have shown that the compound can cause hepatotoxicity and nephrotoxicity at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline in lab experiments is its potential as a drug candidate for the treatment of different types of cancer. The compound has also been found to have low toxicity in vitro, making it a suitable candidate for further research. However, the compound can cause hepatotoxicity and nephrotoxicity at high doses, which limits its use in vivo.
Direcciones Futuras
There are several future directions for research on 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline. One of the significant areas of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action and its interaction with specific enzymes. Further studies can also be conducted to determine the optimal dosage and administration of the compound to minimize its potential toxicity.
Métodos De Síntesis
The synthesis of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been carried out using different methods. One of the commonly used methods involves the reaction of 3-nitroaniline and ethyl glyoxalate in the presence of sodium methoxide. The reaction leads to the formation of 3-[5-(2-ethoxycarbonyl-2-oxoethyl)-1,2,4-oxadiazol-3-yl]aniline, which is then reduced using hydrogen gas and palladium on carbon to yield 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline.
Propiedades
IUPAC Name |
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-4-1-3-8(7-9)11-14-12(17-15-11)10-5-2-6-16-10/h1,3-4,7,10H,2,5-6,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWIHXFQMCXSD-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)



![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)